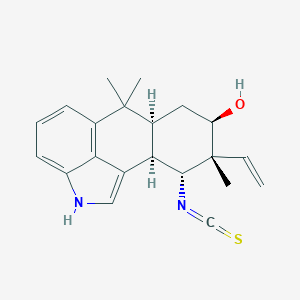

Hapalindole O

描述

属性

CAS 编号 |

106865-66-1 |

|---|---|

分子式 |

C21H24N2OS |

分子量 |

352.5 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-5-ol |

InChI |

InChI=1S/C21H24N2OS/c1-5-21(4)16(24)9-14-18(19(21)23-11-25)12-10-22-15-8-6-7-13(17(12)15)20(14,2)3/h5-8,10,14,16,18-19,22,24H,1,9H2,2-4H3/t14-,16+,18-,19+,21-/m0/s1 |

InChI 键 |

NUQRVLVXINMDRL-DJNKVENRSA-N |

SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |

手性 SMILES |

C[C@@]1([C@@H](C[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)O)C=C |

规范 SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |

产品来源 |

United States |

科学研究应用

Introduction to Hapalindole O

Hapalindole O is a member of the hapalindole family of alkaloids, which are primarily derived from cyanobacteria, specifically from the genus Hapalosiphon. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antimycotic, insecticidal, and potential antitumor properties. This article delves into the various applications of Hapalindole O, supported by case studies and data tables that highlight its significance in scientific research.

Antibacterial Activity

Hapalindole O exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it is effective against multi-drug resistant (MDR) strains, which are a growing concern in clinical settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

| Streptococcus pneumoniae | 0.06 μg/mL |

The effectiveness of Hapalindole O against these pathogens suggests its potential as a lead compound for developing new antibiotics .

Antimycotic Properties

In addition to its antibacterial effects, Hapalindole O has demonstrated antifungal activity against various fungi, including strains of Candida and Aspergillus. The compound's low μg/mL values indicate strong efficacy.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1.5 μg/mL |

| Aspergillus niger | 3.0 μg/mL |

This antifungal activity highlights the potential for Hapalindole O in treating fungal infections that are resistant to conventional therapies .

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of Hapalindole O on various cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in malignant cells.

| Cell Line | IC₅₀ Value |

|---|---|

| Prostate Cancer Cells | 4.8 μM |

| Neuroblastoma Cells | 6.7 μM |

These findings suggest that Hapalindole O could serve as a foundation for developing novel anticancer agents .

Immunomodulatory Effects

Hapalindole O has also shown promise in immunomodulation, particularly in T-cell proliferation inhibition. This property may be beneficial in treating autoimmune disorders.

| Assay Type | IC₅₀ Value |

|---|---|

| T-cell Proliferation | 1.56 μM |

The immunomodulatory effects indicate potential therapeutic applications beyond infectious diseases .

Biosynthesis and Production

The biosynthesis of Hapalindole O involves complex pathways originating from L-tryptophan, which undergoes several transformations to yield the final product. Recent advancements in synthetic biology have enabled the engineered production of hapalindoles in fast-growing cyanobacterial strains, significantly improving yield and accessibility for research .

Engineering Production Systems

Efforts to produce Hapalindole O synthetically include:

- Host Organisms : Engineering strains of Synechococcus elongatus for enhanced production.

- Gene Clusters : Utilizing biosynthetic gene clusters from native cyanobacterial species.

- Yield Optimization : Achieving titers of up to 3 mg/L through controlled expression systems.

This approach not only facilitates the study of hapalindoles but also opens avenues for exploring novel derivatives with enhanced bioactivities .

相似化合物的比较

Core Structural Features

Hapalindole O shares the characteristic tetracyclic indole backbone common to all hapalindoles but differs in substituents and stereochemistry. A comparison with select analogs is summarized in Table 1.

Table 1: Structural Comparison of Hapalindole O with Key Analogs

| Compound | Molecular Formula | Functional Group (C-11) | Chlorination | Key Structural Variation |

|---|---|---|---|---|

| Hapalindole A | C₂₀H₂₃ClN₂ | Isonitrile | Yes (C-12) | Chlorinated tetracyclic scaffold |

| Hapalindole J | C₂₀H₂₄N₂O | Isonitrile | No | Non-chlorinated variant of A |

| Hapalindole U | C₂₁H₂₆N₂O | Formamide | No | Formamide substitution at C-11 |

| Hapalindole O | C₂₂H₂₈N₂O₂ | Oxidized functional group | No | Oxygenated cyclohexane ring |

- Chlorination : Unlike hapalindoles A and D (chlorinated), Hapalindole O lacks chlorine, akin to hapalindole J .

- Functional Groups : While Hapalindole A and J bear an isonitrile group at C-11, Hapalindole O’s C-11 substituent is hypothesized to involve an oxidized moiety (e.g., ketone or hydroxyl group) based on synthetic intermediates .

Functional Comparison: Bioactivity and Mechanisms

Antimicrobial Activity

Hapalindoles broadly exhibit antimicrobial effects, with chlorinated variants (e.g., hapalindole A) showing MIC values <2.5 µM against Mycobacterium tuberculosis and Candida albicans .

Immunomodulatory Effects

Hapalindole A demonstrates potent antiproliferative activity against T cells (IC₅₀ = 1.56 µM), while formamide derivatives (e.g., hapalindole U) exhibit reduced efficacy, highlighting the critical role of the isonitrile group . Hapalindole O’s oxidized C-11 group may further diminish such activity, though this requires experimental validation.

Antimitotic and Cytotoxic Profiles

Hapalindoles generally lack cytotoxicity toward mammalian cells at concentrations ≤10 µM, a trait shared by 12-epi-hapalindole C and hapalindole L .

常见问题

Basic Research Question: What are the key biosynthetic pathways involved in Hapalindole O production, and how are they experimentally validated?

Answer:

Hapalindole O biosynthesis involves a Cope rearrangement and a C–C bond-forming cascade mediated by enzymes such as FamD2 (aromatic prenyltransferase) and FamC1 (cyclase). Experimental validation typically includes:

- Gene cluster isolation : Identifying biosynthetic gene clusters in cyanobacteria (e.g., Fischerella ambigua UTEX 1903) via genome mining .

- Enzyme assays : Using heterologous expression (e.g., E. coli) to test enzymatic activity and isotopic labeling (e.g., -geranyl pyrophosphate) to track intermediate formation .

- Structural elucidation : NMR and X-ray crystallography to confirm tetracyclic core formation.

Advanced Research Question: How can researchers resolve contradictions in proposed biosynthetic intermediates of Hapalindole O?

Answer:

Contradictions arise from differing hypotheses about intermediates (e.g., cis-indole isonitrile vs. alternative precursors). Methodological approaches include:

- Comparative metabolomics : LC-MS/MS analysis of mutant strains (e.g., ΔFamC1) to identify missing intermediates .

- Kinetic studies : Time-course experiments to track intermediate accumulation.

- In vitro reconstitution : Combining purified enzymes (FamD2, FamC1) with substrates to validate reaction steps .

- Computational modeling : DFT calculations to predict energetically feasible pathways .

Basic Research Question: What analytical techniques are critical for characterizing Hapalindole O and its derivatives?

Answer:

- Liquid chromatography-mass spectrometry (LC-MS) : For purity assessment and metabolite profiling .

- Nuclear magnetic resonance (NMR) : -, -, and 2D NMR (e.g., COSY, HSQC) to resolve complex tetracyclic structures .

- X-ray crystallography : To confirm absolute stereochemistry of novel derivatives.

Advanced Research Question: How can researchers design experiments to test the ecological role of Hapalindole O in cyanobacterial communities?

Answer:

- Co-culture assays : Pairing Hapalindole-producing cyanobacteria with competing microbes (e.g., algae, bacteria) to assess antimicrobial effects .

- Gene knockout studies : Deleting biosynthetic genes (e.g., famD2) and observing ecological fitness in natural habitats.

- Metabolite profiling : Correlating Hapalindole O production with environmental stressors (e.g., nutrient limitation, pH shifts).

Basic Research Question: What are the challenges in isolating Hapalindole O from natural sources, and how are they addressed?

Answer:

Challenges include low natural abundance and structural similarity to analogs (e.g., ambiguines). Solutions involve:

- Bioassay-guided fractionation : Using antimicrobial activity to track purification .

- High-performance countercurrent chromatography (HPCCC) : For high-resolution separation of polar metabolites.

- Genetic engineering : Overexpressing regulatory genes to boost production in cyanobacterial hosts.

Advanced Research Question: How can structural modifications of Hapalindole O enhance its bioactivity, and what methodologies guide this process?

Answer:

- Structure-activity relationship (SAR) studies : Synthesizing analogs via late-stage functionalization (e.g., halogenation, oxidation) .

- Molecular docking : Predicting binding affinity to targets (e.g., bacterial efflux pumps) using software like AutoDock.

- In vitro cytotoxicity assays : Testing analogs against cancer cell lines (e.g., HeLa) to prioritize lead compounds.

Basic Research Question: What genomic tools are used to study Hapalindole O biosynthesis?

Answer:

- Genome sequencing : Identifying biosynthetic gene clusters via platforms like antiSMASH .

- CRISPR-Cas9 editing : Knocking out candidate genes (e.g., famC1) to disrupt biosynthesis.

- RNA-seq : Profiling gene expression under stress conditions to identify regulatory mechanisms.

Advanced Research Question: How can conflicting data on enzymatic regioselectivity in Hapalindole O biosynthesis be resolved?

Answer:

- Site-directed mutagenesis : Testing hypotheses about catalytic residues (e.g., FamD2’s binding pocket) .

- Isotope labeling : Using - or -labeled substrates to trace reaction mechanisms.

- Cryo-EM : Resolving enzyme-substrate complexes to visualize regioselective interactions.

Basic Research Question: What in silico methods predict Hapalindole O’s bioactivity?

Answer:

- Pharmacophore modeling : Identifying critical functional groups for antimicrobial activity.

- QSAR models : Correlating molecular descriptors (e.g., logP, polar surface area) with bioactivity data.

- Network pharmacology : Mapping interactions between Hapalindole O and bacterial proteomes.

Advanced Research Question: How do researchers validate the ecological significance of Hapalindole O in situ?

Answer:

- Metatranscriptomics : Sequencing microbial communities in Hapalindole-rich environments to identify resistant species.

- Chemical ecology assays : Measuring allelopathic effects on neighboring organisms in biofilms.

- Stable isotope probing (SIP) : Tracking Hapalindole incorporation into food webs via -labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。